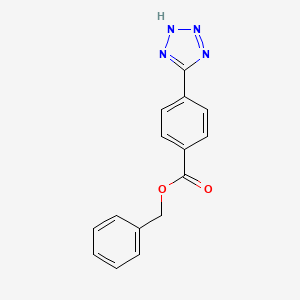
benzyl 4-(2H-tetrazol-5-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound that features a benzyl ester linked to a benzoic acid derivative containing a tetrazole ring. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-(2H-tetrazol-5-yl)benzoate typically involves the reaction of benzyl alcohol with 4-(2H-tetrazol-5-yl)benzoic acid. This esterification reaction is often catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can also be employed to speed up the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form the corresponding benzoic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute on the tetrazole ring.
Major Products Formed
Oxidation: 4-(2H-tetrazol-5-yl)benzoic acid.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl 4-(2H-tetrazol-5-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a bioisostere for carboxylic acids in pharmaceuticals.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of benzyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with biological targets through non-covalent interactions. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these biological targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-Tetrazol-5-yl)benzoic Acid: Similar structure but lacks the benzyl ester group.
5-(4-Carboxyphenyl)tetrazole: Another tetrazole derivative with a carboxylic acid group.
Uniqueness
Benzyl 4-(2H-tetrazol-5-yl)benzoate is unique due to the presence of both the benzyl ester and the tetrazole ring, which provides a combination of properties from both functional groups. This makes it a versatile compound in various chemical and biological applications .
Propriétés
Numéro CAS |
651769-12-9 |
|---|---|
Formule moléculaire |
C15H12N4O2 |
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
benzyl 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C15H12N4O2/c20-15(21-10-11-4-2-1-3-5-11)13-8-6-12(7-9-13)14-16-18-19-17-14/h1-9H,10H2,(H,16,17,18,19) |
Clé InChI |
KWUMCEPDXUKFMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-[Oxybis(methylene)]bis(3-ethyl-2-methoxyoxetane)](/img/structure/B12522319.png)

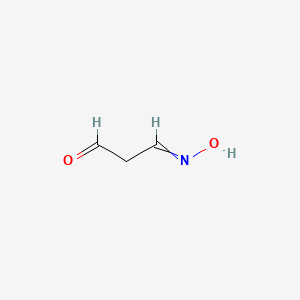
![2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzoic acid](/img/structure/B12522347.png)

![3,5-Bis[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B12522359.png)
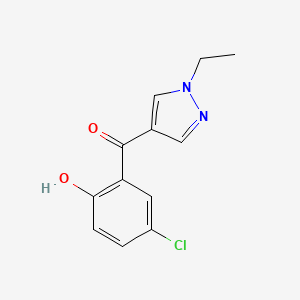
![3-Pyrrolidinamine, 1-[(3,4-dichlorophenyl)methyl]-, trifluoroacetate](/img/structure/B12522366.png)
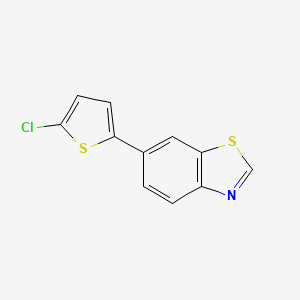

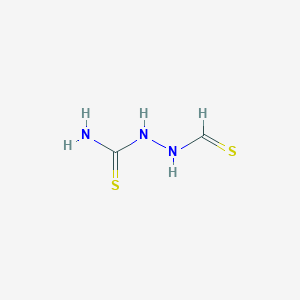
![3,3'-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B12522402.png)
![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-[(hydroxyimino)methyl]-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12522404.png)

